![molecular formula C12H9ClN2O2 B1315404 2-[(4-Chlorophenyl)amino]isonicotinic acid CAS No. 85827-90-3](/img/structure/B1315404.png)
2-[(4-Chlorophenyl)amino]isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid . This compound is a useful research chemical and an important derivative for isoniazid derivative synthesis .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process and is reminiscent of the Guareschi-Thorpe Condensation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H9ClN2O2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine .
科学的研究の応用
Chemotherapeutic Applications
- Antitubercular Action : Early studies on derivatives of isonicotinic acid, including 2-[(4-Chlorophenyl)amino]isonicotinic acid, focused on their potential as antitubercular agents. The compounds synthesized showed significant action against tuberculosis (Isler et al., 1955), (Winterstein et al., 1956).
- Identification of Carbonyl Compounds : Isonicotinic acid hydrazide, a related compound, has been used effectively in identifying aldehydes and ketones, indicating its potential in analytical chemistry applications (Sah & Peoples, 1954).
Environmental and Material Science
- Molybdenum(VI) Removal : Isonicotinic acid, a functionally similar compound, was utilized to prepare Mo(VI) oxy ion-imprinted particles for selective molybdenum(VI) removal from water, demonstrating its utility in environmental cleanup applications (Ren et al., 2013).
Synthesis and Catalysis
- Organocatalysis : Isonicotinic acid has been employed as a catalyst in the synthesis of pyranopyrazoles, showcasing its role in facilitating chemical reactions (Zolfigol et al., 2013).
Biological Applications
- Bioluminescence Probes : Complexes containing isonicotinic acid have been synthesized for use as bioluminescent probes in biological studies, indicating its potential in bioimaging and diagnostics (Guo et al., 1997).
Molecular Structure and Properties
- Crystal Structure Analysis : Studies on organic acid-base adducts involving compounds like 2-amino-4-chlorophenol help in understanding hydrogen bonding and molecular interactions, which are crucial in the study of molecular structures (Jin & Wang, 2013).
Neurotropic and Cardiotropic Properties
- Potential in Neurology and Cardiology : Derivatives of isonicotinic acid have been studied for their neurotropic and cardiotropic effects, although more research is needed in this area (Samvelian et al., 1992).
Antioxidant Activity
- Role in Free Radical Scavenging : The antioxidant properties of compounds related to isonicotinic acid, such as oxadiazoles, have been investigated, indicating its potential in combating oxidative stress (Maheshwari et al., 2011).
Antibacterial Activity
- Tuberculostatic Drugs : Quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type have been studied, offering insights into the mode of action and design of new antibacterial drugs (Seydel et al., 1976).
作用機序
Target of Action
The compound 2-[(4-Chlorophenyl)amino]isonicotinic acid, also known as 2-(4-Chloroanilino)pyridine-4-carboxylic acid, is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it can be inferred that the primary targets of this compound are likely to be similar to those of isoniazid, which are organisms of the genus Mycobacterium .
Mode of Action
Isoniazid, the parent compound, is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . The mode of action of this compound is likely to be similar, given its structural similarity to isoniazid.
Biochemical Pathways
Based on the mode of action of isoniazid, it can be inferred that the compound likely affects the synthesis of mycolic acids, which are key components of the mycobacterial cell wall .
Result of Action
Based on the mode of action of isoniazid, it can be inferred that the compound likely inhibits the synthesis of mycolic acids, leading to the death of actively growing mycobacteria .
生化学分析
Biochemical Properties
2-[(4-Chlorophenyl)amino]isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In normal cells, it can influence cell proliferation and differentiation by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their function. For example, it has been found to inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling . Additionally, this compound can interact with transcription factors, influencing gene expression and altering the cellular transcriptome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade in the presence of light or high temperatures . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to liver and kidney damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds and altering metabolic flux . The compound can also affect the levels of key metabolites, leading to changes in cellular energy balance and redox states . Additionally, this compound can be metabolized into various by-products, some of which may have biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can localize to the nucleus, where it interacts with DNA and transcription factors, affecting gene expression . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization and activity of this compound .
特性
IUPAC Name |
2-(4-chloroanilino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZYBZIVMGFDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517622 |
Source


|
| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85827-90-3 |
Source


|
| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


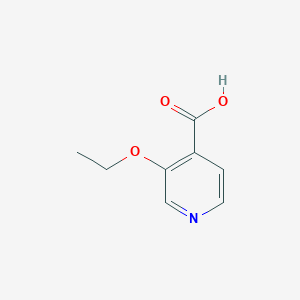
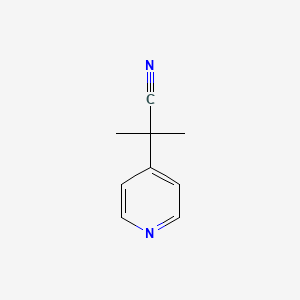
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)
![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)
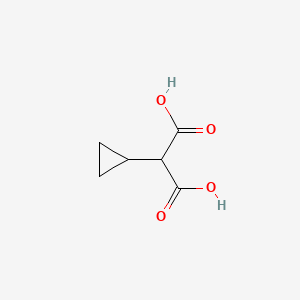



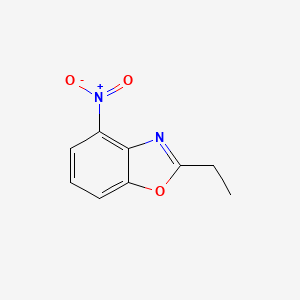
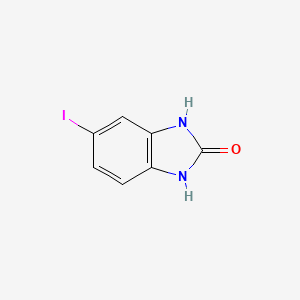
![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
